Kappa Opioid Receptor Activity: A Data-Driven Assessment of WAY-653005's Ambiguous Pharmacological Profile
The pharmacological classification of 2-(4-methoxyphenyl)pyrrolidine (WAY-653005) as a kappa opioid receptor antagonist is not universally supported by experimental binding data. A BindingDB assay entry (ChEBML_146528) explicitly reports the compound as 'Inactive' against Opioid receptor kappa 1 [1]. This stands in stark contrast to other established kappa antagonists like nor-Binaltorphimine (nor-BNI), which exhibits a Ki of 0.06 nM [2], and JDTic, which demonstrates a longer duration of action. The lack of robust, publicly available affinity data for WAY-653005 necessitates its careful consideration as a potential negative control or a tool for exploring off-target effects, rather than as a direct substitute for high-affinity kappa antagonists.
| Evidence Dimension | Binding Affinity to Kappa Opioid Receptor |
|---|---|
| Target Compound Data | Inactive (BindingDB assay) |
| Comparator Or Baseline | nor-Binaltorphimine (nor-BNI) Ki = 0.06 nM; JDTic (long duration of action) |
| Quantified Difference | Not quantifiable due to inactivity of target compound; comparators show nanomolar affinity. |
| Conditions | Opioid receptor binding assay (BindingDB ChEBML_146528); rhesus monkey brain cortex membranes for nor-BNI |
Why This Matters
Procurement decisions for kappa opioid receptor research must account for the potential lack of activity of this compound, making it unsuitable for studies requiring robust antagonism but potentially valuable as a negative control or a scaffold for derivatization.
- [1] BindingDB. Assay Summary for ChEBML_146528: Opioid receptor kappa 1 binding. Last update November 1, 2007. View Source
- [2] Emmerson, P. J.; Liu, M. R.; Woods, J. H.; Medzihradsky, F. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. J. Pharmacol. Exp. Ther. 1994, 271 (3), 1630-1637. View Source
